molecular formula C13H17ClN2O3S B6124170 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide

Numéro de catalogue B6124170
Poids moléculaire: 316.80 g/mol
Clé InChI: CKXPPKXNMFZTKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has shown promising results in preclinical and clinical studies, and it is currently being evaluated for its efficacy and safety in various clinical trials.

Mécanisme D'action

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide selectively inhibits JAK3 by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of JAK3 and the subsequent activation of downstream signaling pathways. N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has been shown to have a high specificity for JAK3, with minimal inhibition of other JAK family members, such as JAK1, JAK2, and TYK2. This selectivity is important for minimizing off-target effects and reducing the risk of adverse events.
Biochemical and Physiological Effects:
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in vitro and in vivo. It has also been shown to inhibit the proliferation and activation of T cells, which play a critical role in the pathogenesis of autoimmune diseases. In clinical trials, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide is a well-characterized small molecule inhibitor of JAK3, with a high specificity and potency. It is commercially available and can be easily synthesized using established methods. N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has been extensively studied in preclinical and clinical settings, and its mechanism of action and therapeutic potential are well understood. However, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects on other kinases or signaling pathways. It also has a short half-life and may require frequent dosing in in vivo experiments.

Orientations Futures

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has shown promising results in clinical trials for autoimmune diseases, but its potential therapeutic applications may extend beyond these indications. Future research could explore the use of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide in other inflammatory conditions, such as asthma, chronic obstructive pulmonary disease, and multiple sclerosis. N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide could also be used in combination with other therapies, such as biologics or immunomodulatory agents, to enhance their efficacy and reduce the risk of adverse events. Additionally, further studies could investigate the long-term safety and tolerability of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide in patients with chronic diseases.

Méthodes De Synthèse

The synthesis of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide involves several steps, including the preparation of the starting material, 2-chlorobenzylamine, and the subsequent coupling with pyrrolidine-3-carboxylic acid to form the intermediate, N-[1-(2-chlorobenzyl)-3-pyrrolidinyl]carboxamide. This intermediate is then reacted with ethanesulfonyl chloride to yield the final product, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide. The synthesis of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has been described in detail in several publications, and it is considered to be a well-established method.

Applications De Recherche Scientifique

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to inhibit the activity of JAK3, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide can block the downstream signaling pathways and reduce the production of pro-inflammatory cytokines. This mechanism of action has been demonstrated in vitro and in vivo, and it has been suggested that N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide may have a broader therapeutic potential beyond autoimmune diseases.

Propriétés

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-2-20(18,19)15-11-7-13(17)16(9-11)8-10-5-3-4-6-12(10)14/h3-6,11,15H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXPPKXNMFZTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.